molecular formula C16H13FN2O3S2 B2814687 2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 902572-09-2

2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No. B2814687
CAS RN: 902572-09-2
M. Wt: 364.41
InChI Key: BKFDLSXVICTWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C16H13FN2O3S2 and its molecular weight is 364.41. The purity is usually 95%.
BenchChem offers high-quality 2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Metabolism and Disposition of Orexin Receptor Antagonists :

    • A study on the metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, revealed insights into its metabolic pathways and the principal circulating components in plasma extracts. This research is crucial for understanding the pharmacokinetics of similar compounds, including their metabolic stability and elimination routes (Renzulli et al., 2011).
  • Toxicological Studies on Dioxins and PCBs :

    • Research on the effects of dioxins and polychlorinated biphenyls (PCBs) on thyroid hormone status in pregnant women and their infants highlights the importance of understanding environmental contaminants' impact on health. These studies contribute to the body of knowledge on how similar compounds might affect human health (Koopman‐Esseboom et al., 1994).
  • Investigations on Nephrotoxicity :

    • A study examining the nephrotoxicity of cefazedone and gentamicin, compared with the combination of cefazolin and gentamicin, provides insights into the safety profiles of these compounds. Understanding the nephrotoxic potential of chemicals is vital for developing safer drugs and chemicals (Mondorf, 1979).
  • Environmental Contaminants in Human Milk :

    • A study on the contamination levels of persistent organochlorines in human breast milk from Japan provides data on environmental pollution's impact on human health. This research is relevant for assessing the risk of exposure to similar persistent organic pollutants (Kunisue et al., 2006).

properties

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S2/c1-10-6-7-11(8-13(10)17)18-15(20)9-23-16-12-4-2-3-5-14(12)24(21,22)19-16/h2-8H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFDLSXVICTWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C32)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

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